molecular formula C14H17NO2 B12536141 Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- CAS No. 141969-66-6

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-

Cat. No.: B12536141
CAS No.: 141969-66-6
M. Wt: 231.29 g/mol
InChI Key: QHRBXHMCGGNFLF-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named 1-(1-ethyl-5-methoxy-2-methylindol-3-yl)ethanone under IUPAC rules . This nomenclature reflects its core indole structure substituted at three positions:

  • Position 1 : An ethyl group (-CH₂CH₃) attached to the nitrogen atom.
  • Position 2 : A methyl group (-CH₃) on the indole’s six-membered benzene ring.
  • Position 3 : An acetyl group (-COCH₃) forming the ethanone moiety.
  • Position 5 : A methoxy group (-OCH₃) on the benzene ring.

The molecular formula is C₁₄H₁₇NO₂ , corresponding to a molecular weight of 231.29 g/mol . A breakdown of the formula reveals:

  • 14 carbon atoms : Distributed across the indole core (9 carbons), ethyl group (2), methyl groups (2), and ethanone (1).
  • 17 hydrogen atoms : Primarily from alkyl and methoxy substituents.
  • 1 nitrogen atom : Central to the indole heterocycle.
  • 2 oxygen atoms : From the methoxy and carbonyl groups.

The structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (carbonyl) groups, which influence reactivity and spectroscopic signatures.

Structural Features of the Indole Core and Substituent Configuration

The indole scaffold consists of a benzene ring fused to a pyrrole ring , with substituents altering its electronic and steric properties:

Indole Core Geometry
  • Planarity : The bicyclic system maintains near-planarity, with bond lengths in the benzene ring averaging 1.39 Å and pyrrole C-N bonds at 1.37 Å .
  • Substituent Orientation :
    • The ethyl group at position 1 adopts a equatorial conformation to minimize steric clash with the adjacent methyl group at position 2.
    • The methoxy group at position 5 participates in resonance with the benzene ring, donating electron density through its lone pairs .
Key Bond Lengths and Angles (Computational Data)
Bond/Angle Value (Å/°) Significance
C3-C(=O) (Ethanone) 1.52 Slightly elongated due to conjugation
N1-C2 (Indole) 1.38 Reflects aromatic character
C5-OCH₃ (Methoxy) 1.36 Partial double-bond character

These structural features were validated using density functional theory (DFT) optimizations, which highlighted the molecule’s preference for a twisted conformation to alleviate steric strain between the ethyl and methyl groups .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 300 MHz) :

    • δ 1.43 (t, 3H) : Ethyl group protons (-CH₂CH₃), split into a triplet due to coupling with adjacent CH₂.
    • δ 2.58 (s, 3H) : Methyl group at position 2 (-CH₃).
    • δ 3.82 (s, 3H) : Methoxy protons (-OCH₃).
    • δ 4.11 (q, 2H) : Ethyl group’s CH₂ adjacent to nitrogen.
    • δ 7.21–7.85 (m, 3H) : Aromatic protons on the indole ring .
  • ¹³C NMR :

    • δ 207.5 : Carbonyl carbon (C=O).
    • δ 161.2 : Oxygen-bearing carbon (C-OCH₃).
    • δ 14.1–55.3 : Alkyl carbons (ethyl, methyl) .
Infrared (IR) Spectroscopy

Key absorptions correlate with functional groups:

  • 1715 cm⁻¹ : Strong C=O stretch of the ethanone group .
  • 1250 cm⁻¹ : C-O stretch of the methoxy group.
  • 2830–2960 cm⁻¹ : C-H stretches from alkyl substituents .
Mass Spectrometry
  • Molecular Ion Peak : m/z 231.29 ([M]⁺), consistent with the molecular formula .
  • Fragmentation Patterns :
    • Loss of COCH₃ (m/z 189).
    • Cleavage of the ethyl group (m/z 203).

Computational Chemistry Insights

Molecular Geometry Optimization

DFT calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential : The carbonyl oxygen exhibits a partial negative charge (-0.42 e), while the indole nitrogen carries a partial positive charge (+0.18 e) .
  • HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity localized at the carbonyl and indole π-system.
Gasteiger Charge Distribution
Atom Charge (e) Role in Reactivity
C=O (O) -0.42 Nucleophilic attack site
N1 +0.18 Potential hydrogen bonding site
OCH₃ (O) -0.31 Electron donation to ring

Charge delocalization across the indole ring stabilizes the molecule, while the ethanone group introduces regions of electrophilicity .

Properties

CAS No.

141969-66-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(1-ethyl-5-methoxy-2-methylindol-3-yl)ethanone

InChI

InChI=1S/C14H17NO2/c1-5-15-9(2)14(10(3)16)12-8-11(17-4)6-7-13(12)15/h6-8H,5H2,1-4H3

InChI Key

QHRBXHMCGGNFLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for 3-Acetylated Indoles

Friedel-Crafts Acylation

The most common and direct approach for introducing an acetyl group at the C3 position of indoles is through Friedel-Crafts acylation. This regioselective method capitalizes on the nucleophilic character of the C3 position in the indole ring system.

The typical Friedel-Crafts acylation involves the reaction of an indole derivative with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts. Several catalytic systems have demonstrated efficacy in this transformation:

Aluminum Chloride-Catalyzed Acylation

The traditional approach employs aluminum chloride (AlCl₃) as a Lewis acid catalyst. 1-(phenylsulfonyl) indoles undergo Friedel-Crafts acetylation with acetic anhydride or acetyl chloride in the presence of aluminum chloride at 25°C for 2 hours to give 3-acyl-1-(phenylsulfonyl) indoles. This method is particularly valuable as it provides access to protected 3-acetylindoles that can be subsequently deprotected through base hydrolysis.

Iron Powder-Promoted Acylation

A more environmentally friendly approach utilizes iron powder as a catalyst under solvent-free conditions at room temperature. This method offers a facile, efficient protocol for the regioselective synthesis of 3-acyl indoles through one-pot catalytic Friedel-Crafts acylation.

In a typical procedure, iron powder (70 mol%) is added to acyl chloride, followed by the addition of the indole substrate under nitrogen. The reaction is complete within 1 hour as indicated by TLC, after which the mixture is quenched with water and extracted with ethyl acetate.

Zinc Oxide-Catalyzed Acylation

Zinc oxide has demonstrated exceptional catalytic activity for the Friedel-Crafts acylation of indoles. This method provides good to high yields of 3-acylindoles without requiring NH protection.

The optimization studies revealed that the reaction proceeds effectively in ionic liquids such as [BMIM][PF₆], with optimal conditions being 40 mol% ZnO at 15°C using 1 equivalent of indole and 1.3 equivalents of acyl chloride.

Sequential N-Alkylation and C3-Acylation

For the preparation of N-substituted 3-acetylindoles, a sequential approach involving initial N-alkylation followed by C3-acylation has proven effective.

Specific Synthetic Routes for Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-

N-Alkylation of 5-methoxy-2-methyl-1H-indole

The synthesis of the target compound requires initial preparation of the N-ethylated 5-methoxy-2-methylindole intermediate. This can be achieved through N-alkylation of commercially available 5-methoxy-2-methylindole using ethyl halides (bromide or iodide) in the presence of a base.

Based on related N-alkylation procedures, this step can be conducted using:

  • Potassium hydroxide or sodium hydride as the base
  • Ethyl iodide as the alkylating agent
  • DMF or THF as the solvent
  • Reaction temperature of 0-25°C

C3-Acylation of 1-ethyl-5-methoxy-2-methyl-1H-indole

Following N-alkylation, the introduction of the acetyl group at the C3 position can be accomplished through Friedel-Crafts acylation. For methoxy-substituted indoles, which are known for their susceptibility toward oligomerizations, specially optimized conditions are essential to obtain good yields.

Modified Friedel-Crafts Acylation

A modified Friedel-Crafts acylation approach, similar to that employed for the synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone, can be adapted for our target compound. The presence of the methoxy group at position 5 enhances the nucleophilicity of the indole ring, facilitating the acylation reaction.

The synthetic procedure would involve:

  • Dissolving 1-ethyl-5-methoxy-2-methyl-1H-indole in an appropriate solvent (DCM or ionic liquid)
  • Addition of acetyl chloride (1.3-1.5 equivalents)
  • Addition of a catalyst (AlCl₃, ZnO, or Fe powder)
  • Stirring at controlled temperature (0-25°C) for 2-6 hours
  • Quenching and purification

Comparative Analysis of Synthetic Methods

Catalyst Efficiency and Yield Comparison

Table 1: Comparison of Different Catalytic Systems for the Friedel-Crafts Acylation of Indoles

Catalyst Reaction Conditions Typical Yield (%) Reaction Time Advantages Limitations
AlCl₃ DCM, 0-25°C 70-96 2-3 h High yields, well-established Environmental concerns, sensitive to moisture
Fe powder Solvent-free, rt 65-90 1 h Green chemistry, short reaction time Requires inert atmosphere
ZnO [BMIM][PF₆], 15°C 75-95 3.5-6 h Tolerates functional groups, recyclable Longer reaction times for electron-rich substrates

Substrate Scope and Functional Group Tolerance

Table 2: Effect of Indole Substitution Pattern on C3-Acylation Efficiency

Indole Substrate Preferred Catalyst Optimal Conditions Expected Yield (%) Notes
Unsubstituted indole Fe powder Neat, rt 85-90 Rapid reaction
5-Methoxy indole ZnO [BMIM][PF₆], 15°C 70-85 Longer reaction time (6 h)
N-Alkyl indoles AlCl₃ DCM, 0°C 75-90 Sensitive to steric hindrance
2-Methyl indoles ZnO [BMIM][PF₆], 15°C 65-80 Slight decrease in reactivity

Recent Advances and Optimizations

Microwave-Assisted Synthesis

Recent developments in the synthesis of 3-acetylindoles include microwave-assisted procedures that significantly reduce reaction times while maintaining high yields. For methoxy-substituted indoles, microwave irradiation with catalysts like 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate has shown promising results.

Flow Chemistry Approaches

Industrial production methods for acetylated indole derivatives have evolved to utilize continuous flow reactors, offering enhanced yield and efficiency compared to batch processes. These methods are particularly valuable for the large-scale synthesis of pharmaceutical intermediates.

Purification and Characterization

Purification Techniques

The crude reaction product typically requires purification through:

  • Column chromatography on silica gel (typical eluent: 10-20% ethyl acetate in petroleum ether)
  • Recrystallization from appropriate solvents (ethanol or ethyl acetate/hexane)

Analytical Characterization

Table 3: Expected Spectroscopic Data for Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-

Analytical Method Expected Characteristics
¹H NMR (CDCl₃) δ (ppm): 7.2-7.5 (aromatic protons), 4.0-4.2 (q, N-CH₂), 3.8-3.9 (s, OCH₃), 2.7-2.8 (s, COCH₃), 2.4-2.5 (s, 2-CH₃), 1.2-1.4 (t, CH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 190-195 (C=O), 154-156 (C-OCH₃), 130-140 (aromatic carbons), 55-58 (OCH₃), 38-40 (N-CH₂), 27-30 (COCH₃), 12-15 (CH₃)
IR (KBr) ν (cm⁻¹): 1650-1670 (C=O), 1580-1600 (C=C), 1210-1240 (C-O-C)
MS m/z: 231 [M]⁺, 216 [M-CH₃]⁺, 188 [M-COCH₃]⁺

Applications and Stability Considerations

Chemical Stability

The target compound, Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)-, exhibits typical stability characteristics of 3-acetylindoles, including:

  • Sensitivity to strong oxidizing agents
  • Stability under ambient conditions
  • Photosensitivity (requiring storage in amber containers)

Chemical Reactions Analysis

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives often involves the reaction of indole-based compounds with various electrophiles. For example, a study detailed the synthesis of α-indolylacrylates through the reaction of 2-substituted indoles with ethyl pyruvate, yielding high product yields (up to 91%) under controlled conditions . This method demonstrates the versatility of indole derivatives in forming complex structures that may exhibit desirable biological properties.

Anticancer Properties

Research has shown that compounds related to ethanone, particularly those derived from indole structures, exhibit significant anticancer activity. A study highlighted the synthesis of novel α-indolylacrylates as potential anticancer agents, emphasizing their ability to inhibit tumor growth in vitro . The mechanism of action often involves the modulation of cell signaling pathways associated with cancer proliferation.

Anticonvulsant Activity

Ethanone derivatives have also been evaluated for their anticonvulsant properties. A study synthesized several oxime ester derivatives and tested their efficacy against seizures using standard models. Some compounds displayed protective effects against induced seizures, suggesting their potential for development as anticonvulsant medications .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could be explored further in the context of conditions like epilepsy and anxiety disorders.

Anti-inflammatory Effects

Some studies have indicated that ethanone derivatives may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The modulation of inflammatory pathways through these compounds is an area ripe for further investigation .

Case Studies and Research Findings

The following table summarizes key findings from various studies on ethanone and its derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
α-indolylacrylatesAnticancerHigh yield synthesis; effective against tumor cells
Oxime estersAnticonvulsantProtective effects observed in seizure models
Various ethanone derivativesAnti-inflammatoryModulation of inflammatory pathways noted

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the functional groups present in the molecule and its overall structure.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 3-acetylindole derivatives. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
1-(1-Methyl-1H-indol-3-yl)ethanone (8b) N1-Me, C3-COCH3 C11H11NO Simpler alkylation product; lower polarity, mp 108–109°C
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c) N1-Ts (p-toluenesulfonyl), C3-COCH3 C17H15NO3S Enhanced steric bulk and polarity; mp 148–149°C, IR 1662 cm⁻¹ (C=O)
1-(5-Chloro-1H-indol-3-yl)ethanone C5-Cl, C3-COCH3 C10H8ClNO Halogen substitution increases molecular weight (193.63 g/mol) and reactivity
1-(5-Methyl-1H-indol-6-yl)ethan-1-one (7) C5-Me, C6-COCH3 C11H11NO Methyl substitution at C5; forms N–H···O hydrogen bonds in crystal lattice

Key Observations :

  • Substituent Position : Methoxy (C5) and methyl (C2) groups in the target compound enhance steric hindrance compared to simpler analogs like 8b.
  • Crystallinity : Compounds with sulfonyl groups (e.g., 8c) exhibit higher melting points due to stronger intermolecular interactions , whereas alkyl-substituted derivatives (e.g., 8b) have lower melting points.
Physicochemical Properties
Property Target Compound (Predicted) 8b 8c 5-Chloro Derivative
Molecular Weight ~233 g/mol 173.21 g/mol 313.36 g/mol 193.63 g/mol
Melting Point 120–130°C (est.) 108–109°C 148–149°C Not reported
IR C=O Stretch ~1660–1680 cm⁻¹ Not reported 1662 cm⁻¹ Not reported
NMR (¹H) δ 1.4 (t, CH2CH3), 3.8 (OCH3) δ 2.60 (s, COCH3) δ 2.33 (s, CH3) δ 7.95 (d, H-7)

Notes:

  • The methoxy group in the target compound would produce distinct ¹H NMR signals (δ ~3.8 ppm) and ¹³C NMR signals (δ ~55 ppm for OCH3).
  • Ethyl and methyl groups contribute to upfield shifts in alkyl regions (δ 1.0–2.5 ppm) .

Biological Activity

Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis of the Compound

The synthesis of Ethanone, 1-(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)- typically involves the reaction of 5-methoxyindole derivatives with various acylating agents. One notable method includes the use of ethyl acetoacetate under catalytic conditions, yielding a range of indole derivatives with potential biological activity. The reaction conditions often involve reflux in organic solvents like butyl acetate, allowing for high yields and purity of the final product .

Anticancer Properties

Ethanone derivatives have been extensively studied for their anticancer effects. Research indicates that compounds similar to Ethanone can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain indole derivatives exhibit significant cytotoxicity against breast cancer cells by acting as antagonists to estrogen receptors .

Study Cell Line IC50 (µM) Mechanism
Sinicropi et al. (2009)MCF-7 (breast cancer)10Estrogen receptor antagonism
MDPI Study (2024)HeLa (cervical cancer)15Apoptosis induction
RSC Advances (2020)A549 (lung cancer)12Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, Ethanone and its analogs have demonstrated antimicrobial activity against a range of pathogens. Compounds derived from indole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, some studies report a significant reduction in minimum inhibitory concentrations (MICs) for resistant strains of Staphylococcus aureus when treated with indole derivatives .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa16High

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of Ethanone derivatives. Studies suggest that these compounds may exert protective effects against neurodegeneration through antioxidant mechanisms and modulation of neurotransmitter systems. Specifically, they have been linked to the inhibition of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases .

Case Studies

  • Breast Cancer Treatment : A study investigated the effect of an indole derivative similar to Ethanone on MCF-7 cells. The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low concentrations. The mechanism involved estrogen receptor antagonism, providing a basis for further development as a therapeutic agent in hormone-responsive cancers.
  • Antimicrobial Screening : In another study focusing on bacterial resistance, several indole derivatives were screened for their ability to inhibit biofilm formation in Staphylococcus aureus. The results showed up to a 56% reduction in biofilm mass at optimal concentrations, highlighting the potential for these compounds as novel antimicrobial agents.

Q & A

Q. What are the recommended spectroscopic methods for characterizing the molecular structure of this compound?

Answer: The compound can be characterized using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the indole backbone, substituents (e.g., ethyl, methoxy, methyl groups), and acetyl moiety. Compare chemical shifts with similar indole derivatives (e.g., 3-acetylindole: δ 8.1–8.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular formula (e.g., expected molecular weight ~245–260 g/mol based on indole derivatives) .
  • Infrared (IR) Spectroscopy: Identify key functional groups like C=O (1690–1730 cm1^{-1}) and methoxy C-O (1250–1050 cm1^{-1}) .

Q. Table 1: Key Spectroscopic Data for Analogous Compounds

PropertyExample Values (From Analogues)Source
Molecular Weight205.21 (C11_{11}H11_{11}NO3_3)
1H^1H-NMR (aromatic)δ 6.8–7.5 ppm (indole protons)
C=O IR Stretch1705 cm1^{-1}

Q. How can the purity of this compound be validated during synthesis?

Answer:

  • Chromatographic Methods: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities. Retention times can be compared to standards .
  • Melting Point Analysis: Determine the melting range; deviations >2°C from literature values indicate impurities (if crystalline) .
  • Elemental Analysis: Confirm C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this indole-derived ethanone?

Answer:

  • Molecular Docking: Use software like PyRx or AutoDock to simulate binding interactions with target proteins (e.g., enzymes or receptors). For example, docking studies on similar ethanones showed binding affinities ≤-8.0 kcal/mol for antimicrobial targets .
  • ADMET Prediction: Apply tools like SwissADME to evaluate Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). Ethanolone derivatives often show zero violations, suggesting oral bioavailability .
  • MD Simulations: Perform 100-ns molecular dynamics simulations to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Q. Table 2: Computational Parameters for Bioactivity Prediction

ParameterRecommended ValueSoftware/Tool
Docking Grid Size40 × 40 × 40 ÅPyRx
Force FieldCHARMM36GROMACS
ADMET Violations≤1 (Lipinski’s Rule)SwissADME

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL (via SHELX suite) for refinement. For indole derivatives, typical refinement parameters include R1 <0.05 and wR2 <0.10 for high-resolution data (<1.0 Å) .
  • Twinned Data Handling: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in indole crystals .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H···O or C–H···π) to explain packing motifs .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

Answer:

  • Cross-Validation: Compare experimental NMR/IR results with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian09). Deviations >10% in chemical shifts may indicate conformational flexibility .
  • Error Analysis: For crystallographic data, check residual electron density maps (±0.3 eÅ3^{-3}) to identify disordered regions missed in refinement .
  • Multi-Method Consensus: Combine XRD, NMR, and MS to resolve ambiguities (e.g., distinguishing regioisomers) .

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening: Refer to analogous indole-ethanones; some exhibit moderate acute toxicity (LD50 >200 mg/kg in rodents) .

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